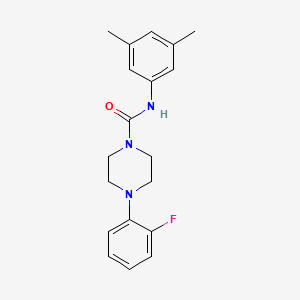![molecular formula C16H15N3O B5318527 4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)
4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine, also known as PH-797804, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Wirkmechanismus
4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine is a selective inhibitor of p38 MAP kinase, which plays a key role in the regulation of inflammatory responses. By inhibiting p38 MAP kinase, this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in a number of in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of inflammatory cells such as macrophages and neutrophils, and reduce the recruitment of inflammatory cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine is its selectivity for p38 MAP kinase, which reduces the potential for off-target effects. However, this compound has also been shown to have limited bioavailability and a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which may have greater therapeutic potential. Another area of interest is the use of this compound in combination with other anti-inflammatory agents, which may have synergistic effects. Finally, there is a need for further research to better understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitropyridine with 2-phenoxyethylamine, followed by reduction with sodium borohydride and cyclization with sodium hydride. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
4-[1-(2-phenoxyethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-4-15(5-3-1)20-13-12-19-11-10-18-16(19)14-6-8-17-9-7-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGWVUROAWNLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=CN=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)

![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)
![2-{4-[3-(4-butoxybenzoyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5318484.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)